molecular formula C19H36 B3061132 1H-Indene, 2-butyl-5-hexyloctahydro- CAS No. 55044-33-2

1H-Indene, 2-butyl-5-hexyloctahydro-

Cat. No. B3061132
CAS RN: 55044-33-2
M. Wt: 264.5 g/mol
InChI Key: FLHBJKDPWVFHDH-UHFFFAOYSA-N
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Description

“1H-Indene, 2-butyl-5-hexyloctahydro-” is a chemical compound with the molecular formula C19H36 . It is also known as “Bicyclo [4.3.0]nonane, 8-butyl-3-hexyl-” and "2-n-Butyl-5-n-hexyl- (hexahydroindan)" . The CAS Registry Number for this compound is 55044-33-2 .


Molecular Structure Analysis

The molecular structure of “1H-Indene, 2-butyl-5-hexyloctahydro-” includes a total of 56 bonds. There are 20 non-H bonds, 8 rotatable bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Indene, 2-butyl-5-hexyloctahydro-” is 264.4891 . The IUPAC Standard InChI for this compound is InChI=1S/C19H36/c1-3-5-7-8-10-16-11-12-18-14-17 (9-6-4-2)15-19 (18)13-16/h16-19H,3-15H2,1-2H3 .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has explored the synthesis of indene derivatives, such as the creation of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization of ethynylmalonates (Khan & Wirth, 2009).
  • Studies on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives have been conducted using density functional theory calculations (Prasad et al., 2010).

Photochemistry and Photophysics

  • Investigations into the photochromism and photomagnetism of biindenylidene-dione derivatives in single crystalline phases have been reported, highlighting the change from yellow to green upon irradiation and the formation of stable organic radicals (Xu et al., 2002).

Organic Electronics and Photovoltaics

  • Research into organic photovoltaics has utilized indenoindene cores in electron acceptors, with studies showing significant improvements in power conversion efficiency due to their unique structural and electronic properties (Xu et al., 2017).

Catalysis and Chemical Transformations

  • The utility of indene derivatives in catalysis has been explored, such as in the palladium(0)-catalyzed synthesis of 1,2,3-trisubstituted 1H-indenes, enabling the creation of complex molecules for potential biological applications (Tsukamoto et al., 2007).

properties

IUPAC Name

2-butyl-5-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h16-19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHBJKDPWVFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC2CC(CC2C1)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880847
Record name 1h-indene, 2-butyl-5-hexyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene, 2-butyl-5-hexyloctahydro-

CAS RN

55044-33-2
Record name 1H-Indene, 2-butyl-5-hexyloctahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-indene, 2-butyl-5-hexyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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